



Application Notes: The Use of Sterigmatocystin¹³C₁₈ in Food Safety Analysis

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Compound of Interest		
Compound Name:	Sterigmatocystine-13C18	
Cat. No.:	B10821271	Get Quote

Introduction

Sterigmatocystin (STC) is a mycotoxin produced by various species of Aspergillus fungi and is a precursor in the biosynthesis of aflatoxins.[1][2][3] Its presence has been reported in a variety of foodstuffs, including cereals, cheese, spices, and coffee beans.[2][3] Due to its potential carcinogenic properties, STC is considered a significant threat to food safety.[1][2] Accurate and sensitive detection methods are crucial for monitoring STC levels in food and ensuring they comply with regulatory limits. The European Food Safety Authority (EFSA) has emphasized the need for reliable data on the occurrence of STC in food and feed, recommending a limit of quantification (LOQ) of less than 1.5 µg/kg for analytical methods.[4][5]

The most advanced and reliable method for the quantification of sterigmatocystin is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][6][7] However, complex food matrices can interfere with the analysis, leading to inaccurate results.[8][9] To overcome these challenges, a technique called Stable Isotope Dilution Assay (SIDA) is employed, which utilizes a stable isotope-labeled internal standard.[10][11][12] Sterigmatocystin-¹³C₁₈ is a uniformly ¹³C-labeled version of sterigmatocystin and serves as an ideal internal standard for this purpose.[6] [7][13]

Principle of Isotope Dilution Assay

Sterigmatocystin-¹³C₁₈ has the same chemical and physical properties as the native (¹²C) sterigmatocystin.[8] This means it behaves identically during sample extraction, cleanup, and chromatographic separation. The key difference is its higher mass due to the incorporation of



¹³C atoms. This mass difference allows the mass spectrometer to distinguish between the native toxin and the labeled internal standard.[7][14]

By adding a known amount of Sterigmatocystin-¹³C₁₈ to the sample at the beginning of the analytical process, any loss of the native toxin during sample preparation will be mirrored by a proportional loss of the internal standard.[7][8] The ratio of the native toxin to the labeled internal standard remains constant, enabling highly accurate quantification by correcting for matrix effects and recovery losses.[11]

Experimental Protocols

- 1. Preparation of Standards
- Stock Solution of Sterigmatocystin-¹³C₁₈: A stock solution of Sterigmatocystin-¹³C₁₈ is typically obtained from a commercial supplier, often at a concentration of 25 μg/mL in acetonitrile.[6][7]
- Working Standard Solutions:
 - Prepare a series of working standard solutions of native sterigmatocystin by diluting a certified stock solution with an appropriate solvent (e.g., acetonitrile).
 - Prepare a working solution of the Sterigmatocystin-¹³C₁₈ internal standard at a fixed concentration (e.g., 2.5 ng/mL).[13]
- Calibration Curve:
 - Create a set of calibration standards by spiking the native sterigmatocystin working solutions into a blank matrix extract.
 - Add a constant amount of the Sterigmatocystin-¹³C₁₈ internal standard working solution to each calibration standard.
 - The calibration curve is constructed by plotting the ratio of the peak area of the native sterigmatocystin to the peak area of Sterigmatocystin-¹³C₁₈ against the concentration of the native sterigmatocystin.
- 2. Sample Preparation: Extraction and Cleanup



The following is a general protocol that can be adapted for various food matrices.

Extraction:

- Weigh a homogenized sample (e.g., 2-5 g) into a centrifuge tube. [13][15]
- Add a known volume of the Sterigmatocystin-13C18 internal standard working solution.
- Add the extraction solvent. A common extraction solvent is a mixture of acetonitrile and water (e.g., 80:20, v/v), often acidified with formic acid or acetic acid.[1][15]
- Vortex or shake vigorously for a specified time (e.g., 10-30 minutes).[1][15]
- Centrifuge the mixture to separate the solid and liquid phases.[13][15]
- Cleanup (Optional but Recommended):
 - Dilute-and-Shoot: For simpler matrices, an aliquot of the supernatant from the extraction step can be diluted with solvent and directly injected into the LC-MS/MS system.[5][15]
 - Solid-Phase Extraction (SPE): For more complex matrices, the extract can be passed through an SPE cartridge to remove interfering compounds.
 - QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves a salting-out extraction followed by dispersive SPE for cleanup.[16]

3. LC-MS/MS Analysis

- Liquid Chromatography (LC) Conditions:
 - Column: A reverse-phase C18 column is typically used for separation.[1]
 - Mobile Phase: A gradient of water and an organic solvent (methanol or acetonitrile), both containing a small amount of an additive like formic acid or ammonium acetate, is commonly employed.[1]
 - Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.



- Injection Volume: 5-20 μL.
- Tandem Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both native sterigmatocystin and Sterigmatocystin-¹³C₁₈ are monitored.

Data Presentation

The use of Sterigmatocystin-¹³C₁₈ as an internal standard significantly improves the accuracy and precision of sterigmatocystin quantification in various food matrices. The following table summarizes typical performance data from methods utilizing this internal standard.

Food Matrix	Limit of Detection (LOD) (µg/kg)	Limit of Quantification (LOQ) (µg/kg)	Recovery (%)	Reference
Cereals (general)	0.02 - 0.05	0.05 - 0.15	86 - 102	[1]
Maize	Not specified	1.0	98	[5]
Wheat	Not specified	1.2	Not specified	[16]
Rice	Not specified	1.2	Not specified	[16]
Cheese	Not specified	Not specified	Not specified	[13]
Spices	Not specified	Not specified	93 - 116	[17]
Beer	0.005 - 0.01	Not specified	Not specified	[18]

Visualizations

Experimental Workflow for Sterigmatocystin Analysis using Sterigmatocystin-¹³C₁₈ Internal Standard



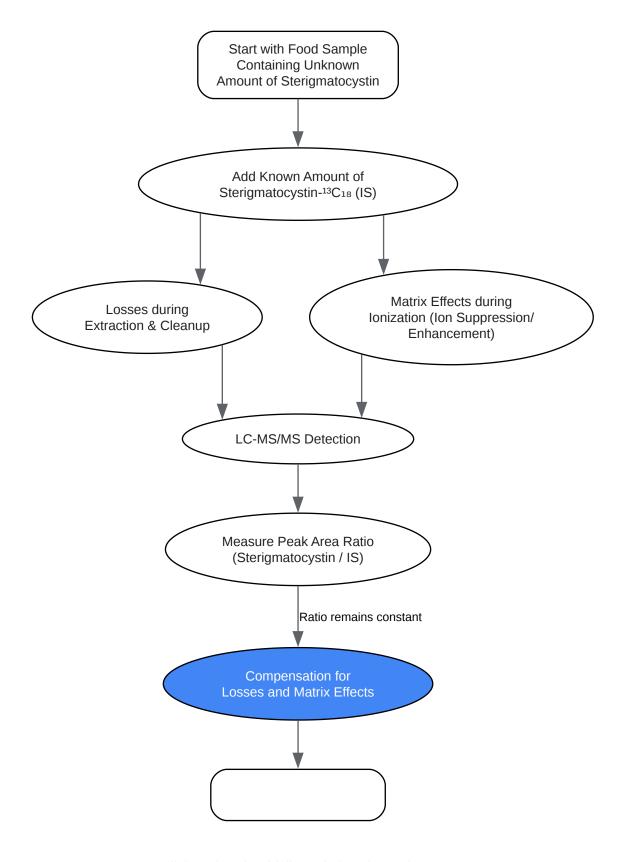


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Caption: Workflow for food safety testing of sterigmatocystin.

Logical Relationship of Isotope Dilution Mass Spectrometry





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Caption: Principle of isotope dilution for accurate mycotoxin analysis.



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